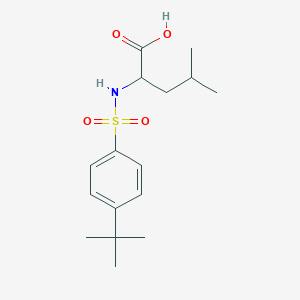
((4-(Tert-butyl)phenyl)sulfonyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(Tert-butyl)phenyl)sulfonyl)leucine is a useful research compound. Its molecular formula is C16H25NO4S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₅NO₄S
- Molecular Weight : 327.439 g/mol
- CAS Number : 159856-00-5
The tert-butyl group contributes significant hydrophobicity and steric hindrance, influencing the conformation of polypeptides and their interactions in biological systems .
Biosynthesis of Chiral Compounds
This compound plays a role in the synthesis of non-naturally occurring amino acids, such as L-tert-leucine. This compound is synthesized using engineered bacteria to enhance yields in biocatalysis, which is critical for producing optically pure compounds for pharmaceuticals .
Protein Synthesis Regulation
Research indicates that leucine derivatives can enhance muscle protein synthesis, particularly in older adults or individuals with muscle-wasting conditions. The supplementation of leucine has been shown to activate the mTOR signaling pathway, which is essential for muscle growth and repair . this compound may be utilized to study these pathways further due to its structural similarity to leucine.
Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for viral infections such as HIV. Its sulfonamide functionality allows for modifications that can enhance biological activity or selectivity against specific targets .
Synthesis of Biological Inhibitors
The compound can be used as a precursor in the development of enzyme inhibitors. For instance, it has been investigated for its potential to inhibit proteases involved in viral replication, making it a candidate for antiviral drug development .
Sports Nutrition
As an ergogenic aid, this compound influences anabolic hormone secretion and aids in muscle recovery post-exercise. Its role as a dietary supplement is being explored for its potential benefits in enhancing athletic performance and reducing exercise-induced muscle damage .
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)10-14(15(18)19)17-22(20,21)13-8-6-12(7-9-13)16(3,4)5/h6-9,11,14,17H,10H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHKHDNNXJYSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














